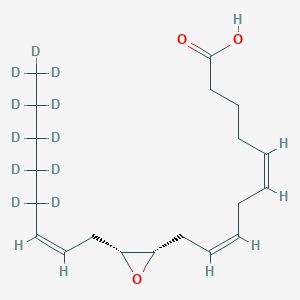
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 is a deuterated form of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic acid, which is an epoxy fatty acid derived from arachidonic acid. This compound is part of the epoxygenase pathway of arachidonic acid metabolism and plays a significant role in various biological processes, including inflammation and vascular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 typically involves the epoxidation of arachidonic acid-D11. The process can be carried out using various oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent the formation of side products .
Industrial Production Methods
Industrial production of this compound may involve the large-scale epoxidation of deuterated arachidonic acid using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through column chromatography and verification of the product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反応の分析
Types of Reactions
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxyeicosatrienoic acids (DHETs).
Hydrolysis: It can be hydrolyzed by epoxide hydrolases to form vicinal diols.
Reduction: The epoxide ring can be reduced under specific conditions to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Enzymatic hydrolysis using epoxide hydrolases.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Dihydroxyeicosatrienoic acids (DHETs): Formed through oxidation.
Vicinal diols: Formed through hydrolysis.
Alcohols: Formed through reduction.
科学的研究の応用
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 has several scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the quantification of epoxy fatty acids.
Biology: Studied for its role in cellular signaling pathways, particularly in inflammation and vascular biology.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and inflammatory conditions.
Industry: Utilized in the development of analytical methods for the detection and quantification of lipid metabolites
作用機序
The mechanism of action of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 involves its interaction with various molecular targets and pathways:
Epoxide Hydrolases: The compound is hydrolyzed by epoxide hydrolases to form diols, which have distinct biological activities.
Nitric Oxide Synthase (NOS): It has been shown to upregulate endothelial nitric oxide synthase (eNOS) expression, enhancing nitric oxide production and promoting vascular relaxation.
Inflammatory Pathways: The compound modulates inflammatory responses by interacting with various signaling molecules and pathways.
類似化合物との比較
Similar Compounds
Arachidonic Acid-D11: A precursor of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11, involved in the same metabolic pathways.
Dihydroxyeicosatrienoic Acids (DHETs): Metabolites formed from the oxidation of epoxy fatty acids, with similar biological activities.
Linoleic Acid-D11: Another deuterated fatty acid used as a standard in lipidomics.
Uniqueness
This compound is unique due to its specific epoxide structure, which imparts distinct biological activities compared to other fatty acids. Its deuterated form allows for precise quantification and tracking in metabolic studies, making it a valuable tool in research .
特性
分子式 |
C20H32O3 |
|---|---|
分子量 |
331.5 g/mol |
IUPAC名 |
(5Z,8Z)-10-[(2S,3R)-3-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |
InChIキー |
DXOYQVHGIODESM-RTPNYERZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O |
正規SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















